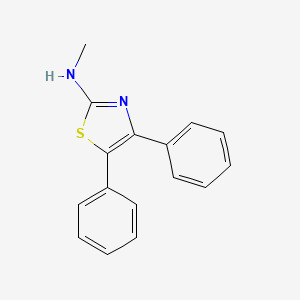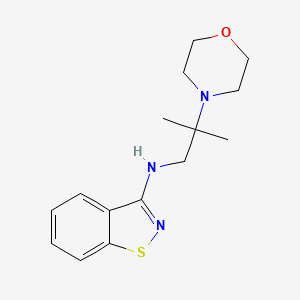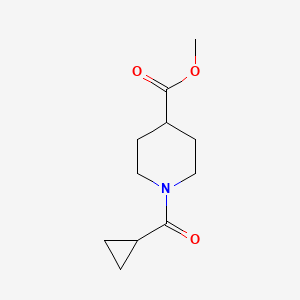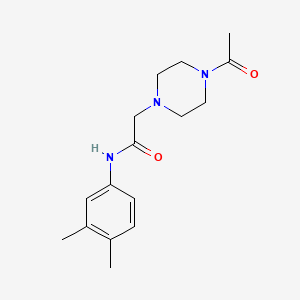![molecular formula C20H22N2O2 B7636905 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine, also known as MMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.
作用机制
The exact mechanism of action of 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor, which is known to play a crucial role in various cellular processes. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been shown to enhance the activity of the sigma-1 receptor, leading to the activation of downstream signaling pathways that result in the modulation of various cellular functions.
Biochemical and Physiological Effects:
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and analgesic properties. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhance the production of anti-inflammatory cytokines, such as IL-10. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has also been shown to protect neurons from oxidative stress and prevent neuronal death in various neurodegenerative diseases.
实验室实验的优点和局限性
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine is also relatively easy to synthesize, which makes it a readily available compound for research purposes. However, 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has some limitations, including its low water solubility, which can make it difficult to use in aqueous-based assays. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine also has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cells. Further research is needed to fully understand the mechanism of action of 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been shown to have a high affinity for the sigma-1 receptor and has various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and analgesic properties. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low water solubility and short half-life. Further research is needed to fully understand the potential applications of 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine in various scientific research fields.
合成方法
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2,6-dimethyl aniline to form the intermediate Schiff base, which is then reduced using sodium borohydride to obtain the final product, 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine. The synthesis method has been optimized to achieve high yields and purity of 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine.
科学研究应用
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been shown to have a high affinity for the sigma-1 receptor, which is involved in modulating various cellular functions, including calcium signaling, protein folding, and apoptosis. 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has also been shown to have a potent anti-inflammatory effect, which makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-20(18-12-17(24-4)8-9-19(18)21-14)22(2)13-15-6-5-7-16(11-15)23-3/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXUQNGEFCEITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N(C)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)

![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)

![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)



![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)